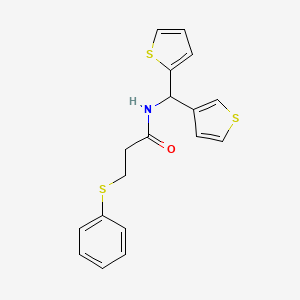

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Description

3-(Phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a sulfur-containing propanamide derivative featuring a phenylthio (-SPh) group and a bis-thiophene moiety. Such compounds are often synthesized via nucleophilic substitution or coupling reactions involving thiols and halides, as seen in propanamide derivatives (e.g., Scheme 1 in ) .

Properties

IUPAC Name |

3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCYMDWBRQVFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as thiophen-2-yl(thiophen-3-yl)methanol and phenylthiopropanoic acid. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability. The industrial production methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The phenylthio and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is C17H18N2OS. The synthesis typically involves several key steps:

- Formation of the Phenylthio Group : Reacting a suitable phenylthiol with a halogenated precursor under basic conditions.

- Construction of the Thiophene Rings : Utilizing methods such as cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Amide Formation : Finalizing the structure by reacting an amine with an acyl chloride or anhydride.

These synthetic pathways allow for the introduction of various substituents that can enhance the compound's biological properties.

Research indicates that this compound exhibits promising biological activities, particularly in the fields of anticancer and antiviral research. Its structural characteristics enable interactions with multiple biological targets, which may influence various signaling pathways relevant to disease states.

Antiviral Properties

The compound has been identified as a potential antiviral agent, showing activity against several viruses. For example, studies have demonstrated that derivatives containing thiophene moieties can inhibit viral replication through different mechanisms, including interference with viral enzymes or receptors .

Anticancer Activity

In anticancer research, compounds with thiophene structures have been shown to target kinases and apoptosis modulators effectively. The planarity and electron-rich nature of thiophene rings enhance their binding affinity to cancer-related targets, making them suitable candidates for drug development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Mechanisms : A study showed that compounds similar to this compound exhibited significant antiviral activity at low concentrations, indicating their potential as therapeutic agents against viral infections .

- Anticancer Efficacy : Investigations into derivatives of this compound revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo, demonstrating their potential use in cancer treatment protocols .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Study | Biological Activity | Mechanism | Concentration (μM) | Outcome |

|---|---|---|---|---|

| Study A | Antiviral | Inhibition of viral replication | 0.20 - 0.35 | Significant efficacy observed |

| Study B | Anticancer | Induction of apoptosis | Varies | Tumor growth inhibition |

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Thiophene-containing analogs (e.g., ) prioritize electronic conjugation, which is critical for materials science or receptor binding .

Biological Activity :

- Oxadiazole-thiazole hybrids () exhibit antimicrobial properties, likely due to their heterocyclic systems disrupting bacterial membranes .

- Pesticidal analogs () leverage trifluoropropylthio and pyridinylthiazole groups for insecticidal efficacy, suggesting sulfur’s role in target specificity .

Synthesis and Stability: Propanamide derivatives with amino groups () require chiral synthesis protocols, increasing synthetic complexity . Higher molecular weight compounds (e.g., P6 in ) may face bioavailability challenges compared to smaller analogs like 3-[(2-fluorophenyl)thio]propanamide .

Research Findings and Implications

- Electronic Properties : Thiophene and phenylthio groups enhance π-π stacking and charge transport, making such compounds candidates for conductive polymers (as seen in broader contexts from ) .

- Thermal Stability : Analogs with melting points >150°C () suggest robust crystalline packing, advantageous for solid-state applications .

- Pharmacological Potential: The amino-thiophene derivative () highlights the importance of stereochemistry in drug design, though toxicity profiles remain unstudied .

Biological Activity

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a complex organic compound belonging to the class of thioethers and amides. Its structure includes multiple heteroatoms and aromatic systems, which suggest potential interactions with various biological targets. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenylthio group and two thiophene rings, which contribute to its unique chemical reactivity and biological activity.

Structural Attributes

| Attribute | Description |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂OS |

| Molecular Weight | 302.4 g/mol |

| Functional Groups | Thioether, Amide |

| Heteroatoms | Sulfur (S), Nitrogen (N) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Preparation of Intermediates : Starting materials such as thiophen-2-yl(thiophen-3-yl)methanol and phenylthiopropanoic acid are prepared.

- Coupling Reactions : The intermediates undergo coupling reactions under controlled conditions, often utilizing catalysts and specific solvents to enhance yield and purity.

- Optimization for Industrial Production : In industrial settings, processes may involve continuous flow reactors and automated systems to optimize efficiency while minimizing waste .

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially influencing various signaling pathways relevant to diseases. The presence of multiple heteroatoms suggests that it could modulate biological processes effectively .

Antiviral Potential

Recent research has highlighted the potential antiviral properties of compounds related to thiophene derivatives. For instance, similar compounds have shown significant activity against viral infections, suggesting that this compound may also exhibit antiviral effects .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of related compounds against various cancer cell lines. For example, derivatives with similar structural features demonstrated varying levels of cytotoxicity against MCF-7 (breast cancer) cells, indicating that modifications in structure can significantly influence biological activity .

Case Studies

- Antiviral Activity : A study on thiophene derivatives showed EC50 values in the low micromolar range against certain viruses, indicating strong antiviral potential.

- Cytotoxicity : Compounds structurally similar to this compound exhibited IC50 values ranging from 1 to 10 µM against MCF-7 cells, suggesting significant cytotoxic effects .

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Thioether formation | NaH, THF, RT, 12h | 60–75% |

| Amide coupling | EDC/HOBt, Et₃N, DMF, 24h | 50–65% |

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of thioamide-containing analogs?

Methodological Answer:

Discrepancies in biological data (e.g., enzyme inhibition vs. receptor binding) may arise from:

- Assay variability: Standardize protocols (e.g., pH, temperature, cofactors) to ensure reproducibility .

- Compound purity: Use HPLC (>95% purity) to eliminate confounding effects of impurities .

- Target specificity: Employ siRNA knockdown or competitive binding assays to validate target engagement .

- Structural analogs: Compare activity of derivatives (e.g., replacing thiophene with furan) to establish structure-activity relationships (SAR) .

Q. Table 2: Case Study of Activity Variability

| Study | Reported Activity | Key Variables Identified |

|---|---|---|

| Zahid et al. (2009) | Anticancer | Cell line specificity |

| Jagodzinski (2003) | Anti-inflammatory | Dose-dependent effects |

Advanced: What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Key parameters:

- Grid box size: Cover the active site (e.g., 25 ų for COX-2) .

- Scoring functions: Prioritize poses with hydrogen bonds to thiophene sulfur or amide groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with activity data from analogs .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., THF) or toxic byproducts (e.g., H₂S) .

- Storage: Store intermediates in airtight containers under nitrogen to prevent oxidation .

- Waste disposal: Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.